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molecular formula C15H17N B8559211 2-Cyclohexylquinoline CAS No. 1613-43-0

2-Cyclohexylquinoline

Cat. No. B8559211
M. Wt: 211.30 g/mol
InChI Key: SXTSREYTDKPWAO-UHFFFAOYSA-N
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Patent
US07772227B2

Procedure details

To a solution of quinoline (11.84 ml, 100 mmol) in chlorobenzene (300 ml) was added sequentially water (300 ml), cyclohexanecarboxylic acid (35.88 g, 280 mmol), silver nitrate (1.36 g, 8.0 mmol), ammonium persulfate (22.82 g, 100 mmol) and trifluoroacetic acid (7.67 g, 100 mmol). The mixture was heated to 140° C. with stirring for 3 h. The mixture was then cooled to room temperature, basified with solid sodium hydroxide and the solvent removed in vacuo. The residue was then subjected to a continuous extraction with isohexane for 18 h, the solvent evaporated under reduced pressure and the residue purified by flash chromatography eluting with 20% (v/v) ethyl acetate in isohexane to afford 2-cyclohexylquinoline as a yellow oil (2.66 g, 12.61 mmol).
Quantity
11.84 mL
Type
reactant
Reaction Step One
Quantity
35.88 g
Type
reactant
Reaction Step One
Name
ammonium persulfate
Quantity
22.82 g
Type
reactant
Reaction Step One
Quantity
7.67 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH:11]1(C(O)=O)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].FC(F)(F)C(O)=O.[OH-].[Na+]>ClC1C=CC=CC=1.[N+]([O-])([O-])=O.[Ag+].O>[CH:11]1([C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[N:1]=2)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:2.3.4,6.7,9.10|

Inputs

Step One
Name
Quantity
11.84 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
35.88 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)O
Name
ammonium persulfate
Quantity
22.82 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
7.67 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
300 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Name
Quantity
1.36 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
with stirring for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was then subjected to a continuous extraction with isohexane for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography
WASH
Type
WASH
Details
eluting with 20% (v/v) ethyl acetate in isohexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CCCCC1)C1=NC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.61 mmol
AMOUNT: MASS 2.66 g
YIELD: CALCULATEDPERCENTYIELD 12.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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